3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol
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Overview
Description
3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and phenol groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent steps include the coupling of the naphthalene moiety and the phenol group through various organic reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of 3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Ixabepilone: Features a thiazole ring and is used in cancer therapy.
Uniqueness: 3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol is unique due to its specific combination of a thiazole ring, naphthalene moiety, and phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-17-7-3-6-16(11-17)20-19-21-18(12-23-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12,22H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVCTSSIMAUHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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